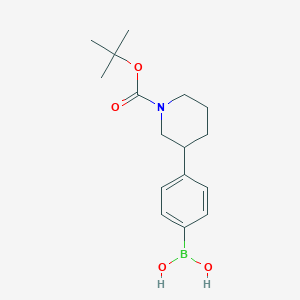
(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical structure and properties. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl ring attached to a boronic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or dihalides, under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable palladium catalyst.
Formation of the Boronic Acid Moiety: The final step involves the conversion of the phenyl ring to the boronic acid moiety using boron reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The piperidine ring and phenyl group contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
(4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid stands out due to its unique combination of a boronic acid moiety with a piperidine ring and a phenyl group. This structure provides a balance of reactivity and stability, making it a versatile tool in various chemical and biological applications .
Properties
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-4-5-13(11-18)12-6-8-14(9-7-12)17(20)21/h6-9,13,20-21H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZMVSQIRXEAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCN(C2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)






![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)


